(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14(2)15-7-5-8-17(12-15)24-21-18(20(26)25-22-23-10-11-28-22)13-16-6-3-4-9-19(16)27-21/h3-14H,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILIDQVTUZYJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 342.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of various chromene derivatives, including the target compound. The following points summarize key findings:
-
Cytotoxic Effects :
- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin and tamoxifen .
- A study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Bacterial Inhibition :
- The compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be in the range of 32–128 µg/mL .
- Synergistic effects were observed when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Anti-inflammatory Properties
- Inflammation Modulation :
- Preliminary studies indicated that the compound could reduce inflammation markers in vitro. It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- This anti-inflammatory effect suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
Biological Activity Overview Table
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using an MTT assay, revealing a dose-dependent decrease in cell survival. Further analysis through flow cytometry confirmed increased apoptosis rates at higher concentrations.
Case Study 2: Synergistic Antimicrobial Effects
A combination study involving the target compound and penicillin against resistant strains of Staphylococcus aureus was conducted. The results indicated a significant reduction in bacterial counts when both agents were used together compared to either agent alone, suggesting a potential for developing combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
